Cefixime Impurity B (Mixture of Diastereomers)

Pharmaceutical Analysis Regulatory Compliance Pharmacopeial Standards

Official EP/BP-specified impurity for cefixime trihydrate analysis. Supplied as the authentic diastereomeric mixture (CAS 1335475-19-8) required for accurate peak identification and quantification per the 0.15% EP limit. Using single-isomer analogs risks method failure and regulatory non-compliance. Essential for ANDA/DMF submissions, stability studies, and batch release testing.

Molecular Formula C15H17N5O6S2
Molecular Weight 427.46
CAS No. 1335475-19-8
Cat. No. B601311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefixime Impurity B (Mixture of Diastereomers)
CAS1335475-19-8
SynonymsAcetic acid, 2-​[[(Z)​-​[1-​(2-​amino-​4-​thiazolyl)​-​2-​oxo-​2-​[[(1,​2,​5,​7-​tetrahydro-​5-​methyl-​7-​oxo-​4H-​furo[3,​4-​d]​[1,​3]​thiazin-​2-​yl)​methyl]​amino]​ethylidene]​amino]​oxy]​-
Molecular FormulaC15H17N5O6S2
Molecular Weight427.46
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefixime Impurity B (CAS 1335475-19-8): Mixture of Diastereomers Reference Standard for Pharmaceutical Quality Control


Cefixime Impurity B (CAS 1335475-19-8), also designated as Cefixime EP Impurity B or Cefixime 7-epimer, is a process-related impurity of the third-generation cephalosporin antibiotic cefixime, supplied as a mixture of diastereomers [1]. It is recognized as an official specified impurity in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) monographs for Cefixime Trihydrate [2]. The compound, with molecular formula C15H17N5O6S2 and molecular weight 427.46 g/mol, is chemically defined as 2-[[[(Z)-1-(2-aminothiazol-4-yl)-2-[[[(2R,5RS)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]methyl]amino]-2-oxoethylidene]amino]oxy]acetic acid [3].

Why Cefixime Impurity B (Mixture of Diastereomers) Cannot Be Substituted with Generic Impurity Standards


Generic impurity reference materials or single-isomer analogs cannot substitute for Cefixime Impurity B in regulated analytical workflows. This compound is supplied specifically as a mixture of diastereomers, reflecting the actual stereochemical complexity of this impurity as it occurs in cefixime drug substance and drug product [1]. Using a single-isomer standard (such as a pure E-isomer or isolated Z-isomer) may yield inaccurate peak identification, incorrect relative response factors, and misquantification during HPLC or LC-MS analysis, potentially causing failed batch release or regulatory non-compliance . Furthermore, pharmacopeial monographs (EP/BP) explicitly specify this impurity for system suitability and impurity profiling; substitution with non-pharmacopeial or off-specification materials invalidates method traceability and can compromise ANDA submissions [2].

Quantitative Differentiation Evidence: Cefixime Impurity B (Mixture of Diastereomers) vs. Analogous Impurities


EP/BP Regulatory Designation and Pharmacopeial Limit: Impurity B as a Specified Impurity with Quantitative Acceptance Criterion

Cefixime Impurity B (CAS 1335475-19-8) is an official specified impurity in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) monographs for Cefixime Trihydrate, with a defined maximum allowable concentration in final drug products [1]. The 2024 update to the European Pharmacopoeia specifies a maximum limit of 0.15% for this impurity in final drug products, a quantitative acceptance criterion that must be met for batch release in EP/BP jurisdictions [2]. In contrast, Impurity A (Cefixime EP Impurity A, a technical grade mixture of diastereomers with different stereochemistry) and Impurity D are also specified but possess distinct retention characteristics and separate acceptance criteria. This explicit regulatory designation and quantitative limit establish Impurity B as a critical analytical target requiring authentic reference material for accurate quantification.

Pharmaceutical Analysis Regulatory Compliance Pharmacopeial Standards

Chromatographic Resolution: Impurity B as a Distinct Peak in Validated Stability-Indicating HPLC Methods

In a validated stability-indicating HPLC method for cefixime bulk drug, Impurity B was identified as one of five known impurity peaks (A, B, C, D, and E based on British Pharmacopoeia) that appeared in the thermal stress solution of cefixime [1]. The chromatographic method employed a reversed-phase C18 column with water:acetonitrile (85:15 v/v, 0.5% formic acid) mobile phase and UV detection, achieving resolution of Impurity B from the cefixime parent peak and from other specified impurities including Impurity A, Impurity C (cefixime 7-epimer), Impurity D, and Impurity E [1]. Notably, Impurity C is chemically designated as the cefixime 7-epimer in some nomenclature systems, but Impurity B (supplied as the diastereomeric mixture at the 5-position) is a structurally and chromatographically distinct entity requiring its own reference standard . The method demonstrated recovery between 94.6% and 98.4% with intra- and inter-day RSD less than 3.3%, confirming that Impurity B can be reliably quantified using this approach [1].

HPLC Method Validation Stability-Indicating Assays Related Substances Testing

Stereochemical Identity: Impurity B as a 5-Methyl Diastereomeric Mixture Distinct from the 7-Epimer (Impurity C)

Cefixime Impurity B (CAS 1335475-19-8) is structurally defined as a mixture of diastereomers arising from epimerization at the 5-methyl position of the furothiazine ring, designated by the (2R,5RS) stereochemical notation [1]. This is fundamentally distinct from Cefixime Impurity C, which is the 7-epimer of cefixime (epimerization at the 7-position of the β-lactam ring) . The IUPAC chemical name for Impurity B specifies (2R,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl configuration, whereas Impurity C retains the 5R configuration but has inverted stereochemistry at C-7 [1]. This stereochemical difference produces distinct chromatographic behavior, as demonstrated in the stability-indicating HPLC method where Impurity B and Impurity C elute as separate resolved peaks [2]. The supply of Impurity B as a diastereomeric mixture reflects the actual composition found in cefixime drug substance, where both 5-epimers are present [1].

Stereochemistry Impurity Profiling Chiral Separation

Optimal Industrial and Research Applications for Cefixime Impurity B (Mixture of Diastereomers)


ANDA and DMF Submission: Method Validation and System Suitability for EP/BP Compliance

Cefixime Impurity B reference standard is essential for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions requiring demonstration of analytical method capability to detect and quantify specified impurities per EP/BP monographs [1]. As an official EP Impurity B with a defined 0.15% maximum limit in the 2024 EP update, this standard enables accurate determination of relative response factors, system suitability verification, and forced degradation study peak identification [2]. Use of the authentic diastereomeric mixture ensures that the impurity profile matches what is actually present in cefixime drug substance, avoiding regulatory queries regarding peak identity or quantification accuracy [3].

Stability-Indicating HPLC Method Development and Forced Degradation Studies

Cefixime Impurity B is a critical reference marker in stability-indicating HPLC methods validated for cefixime bulk drug and finished product analysis [1]. Under thermal stress conditions, Impurity B appears as one of five known BP-specified impurity peaks (A, B, C, D, and E) and must be resolved from the parent cefixime peak as well as from Impurity C (7-epimer) and Impurity A [1]. The availability of the authentic diastereomeric mixture (CAS 1335475-19-8) allows analytical laboratories to establish peak identity, determine relative retention times, and validate method specificity for this impurity during forced degradation (acid, base, thermal, oxidative, and photolytic) and long-term stability studies [1].

Quality Control Batch Release Testing in EP/BP Regulated Markets

For pharmaceutical manufacturers supplying cefixime drug substance or finished dosage forms to European and British Pharmacopoeia-regulated markets, Cefixime Impurity B reference standard is mandatory for routine quality control batch release testing [1]. The EP monograph specifies this impurity with a quantitative acceptance criterion, and QC laboratories must demonstrate that each batch contains Impurity B at or below the 0.15% threshold [2]. Use of the correct CAS 1335475-19-8 material with documented traceability to EP standards ensures compliance during regulatory inspections and prevents costly batch rejection due to inaccurate impurity quantification [3].

Analytical Method Transfer and Cross-Site Reproducibility Verification

Cefixime Impurity B reference standard serves as a verified reference point for analytical method transfer between R&D, manufacturing, and contract testing laboratories [1]. The defined diastereomeric composition of this impurity ensures consistent chromatographic behavior across different instruments, columns, and analyst teams when following compendial HPLC methods [2]. The validated stability-indicating method achieving resolution of Impurity B from cefixime and other BP impurities (A, C, D, E) with RSD <3.3% provides a quantitative benchmark for assessing method reproducibility during technology transfer and regulatory site inspections [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefixime Impurity B (Mixture of Diastereomers)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.